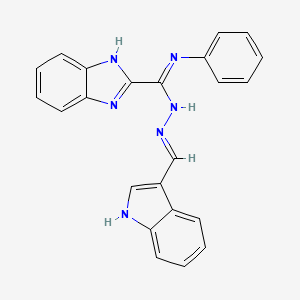
N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide, also known as IPhH or Indolylphenylbenzimidazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of benzimidazole and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in cellular processes. For example, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and cell death, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of bacterial cells by disrupting their cell membranes and inhibiting DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide is its high potency against cancer cells and bacterial strains. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide involves the reaction of 1H-indole-3-carbaldehyde with N-phenylbenzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. This method has been reported in several research articles, and the yield of this compound is reported to be high.
Wissenschaftliche Forschungsanwendungen
N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antimicrobial, and antiviral activities. Several research studies have demonstrated the efficacy of this compound against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-N'-phenyl-1H-benzimidazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6/c1-2-8-17(9-3-1)26-23(22-27-20-12-6-7-13-21(20)28-22)29-25-15-16-14-24-19-11-5-4-10-18(16)19/h1-15,24H,(H,26,29)(H,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZGPCUBXNSKF-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3N2)NN=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3N2)N/N=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)
![ethyl N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylglycinate](/img/structure/B6024898.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6024905.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methylpropanoate](/img/structure/B6024911.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6024919.png)
![2-methyl-7-[(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)methyl]pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6024945.png)
![2-(2,6-dimethylphenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6024946.png)
![1-(3-fluorobenzyl)-4-[(3-methylbenzyl)amino]-2-pyrrolidinone](/img/structure/B6024948.png)
![3,5-dimethoxy-N-{[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6024957.png)
![7-(3-methoxybenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024970.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-methyl-1H-indol-1-yl)ethanamine](/img/structure/B6024991.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B6024995.png)

![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6025007.png)